molecular formula C15H23N5O2 B13259116 tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate

tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate

Cat. No.: B13259116
M. Wt: 305.38 g/mol
InChI Key: CDMZCHPTTDRINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core fused to a piperazine ring, with a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility and stability during synthetic procedures, while the piperazine moiety provides conformational flexibility for binding to kinase active sites .

Crystallographic studies of structurally analogous compounds (e.g., tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate) reveal a chair conformation for the piperazine ring, with the Boc group and substituents adopting equatorial positions to minimize steric strain . The compound’s synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling reactions, as evidenced by protocols in the literature .

Properties

Molecular Formula

C15H23N5O2

Molecular Weight

305.38 g/mol

IUPAC Name

tert-butyl 4-(6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C15H23N5O2/c1-15(2,3)22-14(21)20-8-6-19(7-9-20)13-11-4-5-16-12(11)17-10-18-13/h10H,4-9H2,1-3H3,(H,16,17,18)

InChI Key

CDMZCHPTTDRINF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2CCN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate typically involves the reaction of 4-(6-nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester with palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere . This reaction reduces the nitro group to an amino group, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of high-pressure hydrogenation reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

    Oxidation: Oxidative reactions can modify the pyrrolo[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Hydrogenation: Pd/C in ethanol under hydrogen atmosphere.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted piperazine derivatives.

    Oxidation: Oxidized pyrrolo[2,3-d]pyrimidine derivatives.

Scientific Research Applications

tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate with structurally related compounds, focusing on synthetic yields, physicochemical properties, and biological activity:

Compound Key Structural Differences Synthetic Yield Melting Point/Stability Biological Activity Reference
This compound (Target Compound) Pyrrolo[2,3-d]pyrimidine core + Boc-protected piperazine Not explicitly reported N/A Kinase inhibition (inferred)
(R)-tert-Butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate Cyclopenta[d]pyrimidine core + methyl substituent Not reported N/A Kinase inhibition (CDK2/cyclin E)
(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-(4-chlorobenzylidene)benzohydrazide (5g) Benzohydrazide substituent + chloro group 52–73% (acid hydrolysis) 314°C Antiproliferative activity (IC50 ~1.2 µM)
1-(tert-Butyl) 2-methyl (R)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1,2-dicarboxylate (9b) Dual Boc/methyl ester groups on piperazine 60% N/A Intermediate for kinase inhibitor synthesis
4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine Bromine substituent at pyrrolo-pyrimidine C5 Not reported N/A Halogenated analog for further functionalization

Key Observations:

Structural Flexibility : The Boc group in the target compound improves synthetic handling compared to unprotected piperazine derivatives (e.g., methyl (S)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-2-carboxylate●TFA), which require acidic deprotection .

Biological Relevance : Benzohydrazide derivatives (e.g., compound 5g) exhibit superior antiproliferative activity due to enhanced hydrogen bonding with kinase ATP pockets, whereas halogenated analogs (e.g., bromine-substituted) serve as precursors for targeted modifications .

Synthetic Efficiency : Yields for pyrrolo[2,3-d]pyrimidine derivatives vary widely (29–100%), depending on substituents and reaction conditions. Acid hydrolysis of esters (e.g., compounds 6g–6h) provides higher yields (52–73%) compared to direct coupling .

Biological Activity

tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : 250.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been identified as a potential inhibitor of Janus Kinase (JAK) pathways, which are crucial in the signaling processes for many cytokines and growth factors. The inhibition of JAK pathways can lead to anti-inflammatory effects and modulation of immune responses.

In Vitro Studies

In vitro studies have demonstrated that tert-butyl derivatives exhibit significant activity against several cancer cell lines. For instance:

  • Cell Proliferation Inhibition : Compounds similar to this compound have shown IC50_{50} values in the low micromolar range against various tumor cell lines, indicating effective inhibition of cell growth.

Case Studies

Several case studies highlight the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives:

  • Case Study on JAK Inhibition :
    • A study demonstrated that derivatives similar to this compound effectively inhibited JAK3 activity (IC50_{50} = 0.47 µM), leading to reduced inflammation in autoimmune disease models .
  • Antiparasitic Activity :
    • Research indicated that certain pyrrolo[2,3-d]pyrimidine compounds exhibit activity against Cryptosporidium spp., a significant pathogen causing gastrointestinal diseases . The efficacy was noted with EC50_{50} values around 2.1 µM.

Data Table: Biological Activities

Activity TypeTarget/PathwayIC50_{50} ValueReference
JAK InhibitionJAK30.47 µM
Cell ProliferationVarious Cancer Cell LinesLow µM
AntiparasiticCryptosporidium spp.2.1 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.